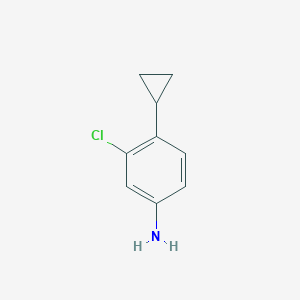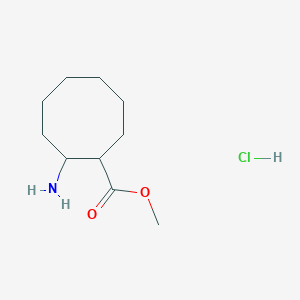
Methyl 2-aminocyclooctane-1-carboxylate hydrochloride
Descripción general
Descripción
“Methyl 2-aminocyclooctane-1-carboxylate hydrochloride” is likely a salt formed from the reaction of “Methyl 2-aminocyclooctane-1-carboxylate” and hydrochloric acid . It contains a cyclooctane ring, which is an eight-membered carbon ring, with an amino group (NH2) and a carboxylate ester group (COOCH3) attached .
Molecular Structure Analysis
The InChI code provided gives some insight into the molecular structure . The cyclooctane ring is likely to adopt a chair conformation, which is the most stable conformation for eight-membered rings. The amino and ester groups may cause some deviation from a perfect chair conformation due to their size and electronic effects.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the hydrochloride salt. It’s likely to be a solid at room temperature, and the presence of the hydrochloride salt would make it more soluble in water than the free base .Aplicaciones Científicas De Investigación
Radiolabeling and Biodistribution in Neuroprotection
Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, a derivative of Methyl 2-aminocyclooctane-1-carboxylate hydrochloride, shows promise as a neuroprotective drug. It was successfully labeled with C-11 and showed significant accumulation in cortical brain areas, suggesting potential for PET studies and neuroprotective applications (Yu et al., 2003).
Impact on Amino Acid Levels in Rat Brain Cortex
Research involving derivatives of Methyl 2-aminocyclooctane-1-carboxylate hydrochloride showed differential effects on amino acid levels in the rat brain cortex. Notably, some derivatives led to a marked reduction of cortical phenylalanine levels (Zand et al., 1974).
Neuropharmacological Characterization
Studies on derivatives like 1-Aminocyclopropane-1-carboxylate revealed insights into their elimination rates and in vivo utility, underlining their rapid inactivation which limits their utility despite their potency at glycine receptors (Rao et al., 1990).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 2-aminocyclooctane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-13-10(12)8-6-4-2-3-5-7-9(8)11;/h8-9H,2-7,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGCJDINFDQDRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCCCC1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-aminocyclooctane-1-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




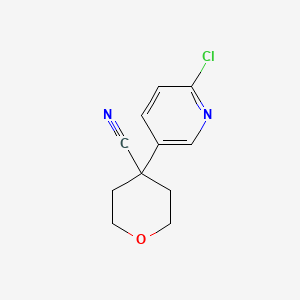
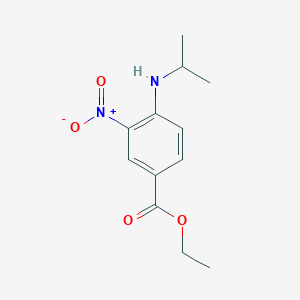
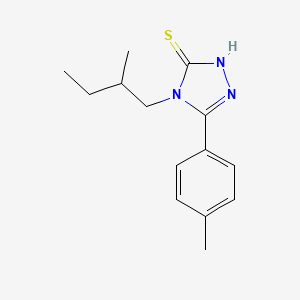
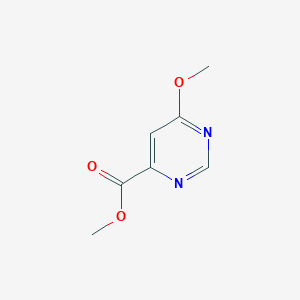
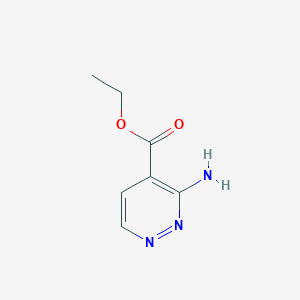
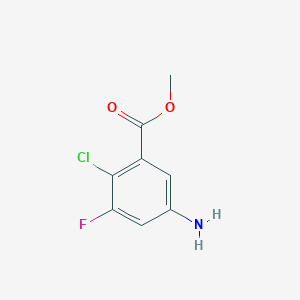
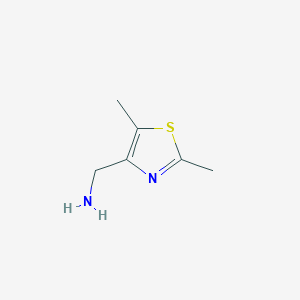
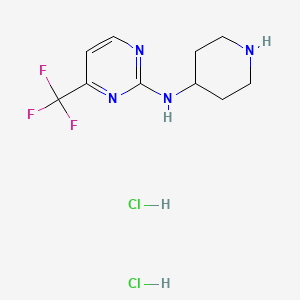


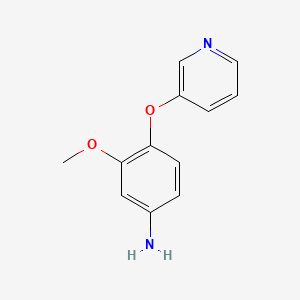
![6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1429838.png)
